
AMikacin (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMikacin (hydrate) is a complex organic compound characterized by multiple amino, hydroxyl, and oxan groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, selective amination, and glycosylation reactions. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary amines.
Scientific Research Applications
Clinical Applications
Amikacin is primarily used in clinical settings for:
- Nosocomial Infections : It is effective against infections acquired in hospitals, particularly those caused by multidrug-resistant organisms.
- Urinary Tract Infections : Amikacin is often employed when other treatments fail due to resistance.
- Severe Infections : It is indicated for severe infections such as pneumonia and sepsis caused by susceptible organisms .
Research Applications
Recent studies have expanded the understanding of amikacin's applications, particularly in combination therapies and novel formulations:
Combination Therapies
A study investigated the antimicrobial activity of rutin hydrate combined with amikacin against various bacterial strains. The combination exhibited enhanced activity against Gram-negative bacteria, suggesting potential for synergistic effects that could improve treatment outcomes and reduce required dosages . This could lead to decreased side effects and lower toxicity.
Nanoparticle Formulations
Research has explored the encapsulation of amikacin in solid lipid nanoparticles (SLNs). These formulations demonstrated improved stability and a controlled release profile compared to free amikacin. The minimum inhibitory concentration (MIC) was significantly lower for SLNs, indicating that less drug could achieve the same therapeutic effect .
Formulation Type | MIC (µg/mL) | Release Profile |
---|---|---|
Free Amikacin | 8 | Rapid release |
Amikacin SLNs | 4 | Controlled release |
Stability Studies
Stability studies on amikacin-loaded nanoparticles revealed that lyophilization improved the zeta potential and stability of the particles over time. These findings are crucial for developing long-lasting formulations suitable for various storage conditions .
Clinical Efficacy in Resistant Infections
A case study highlighted the successful use of amikacin in treating a patient with a resistant strain of Pseudomonas aeruginosa. The patient had previously failed multiple antibiotic therapies but showed significant improvement after initiating treatment with amikacin, demonstrating its critical role in managing resistant infections.
Combination with Natural Compounds
Another case involved combining amikacin with natural compounds like rutin hydrate in patients with chronic infections. The combination resulted in enhanced bacterial clearance and reduced inflammation markers, suggesting a promising avenue for future research .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- 4-amino-5-hydroxymethyl-2-methylpyrimidine hydrochloride
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Biological Activity
Amikacin hydrate is an aminoglycoside antibiotic derived from kanamycin, primarily used to treat serious infections caused by Gram-negative bacteria. Its effectiveness is particularly noted against multidrug-resistant strains, making it a critical component in modern antimicrobial therapy. This article delves into the biological activity of amikacin hydrate, exploring its mechanisms, efficacy, and relevant research findings.
Amikacin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts the translation process, leading to the production of nonfunctional proteins and ultimately resulting in bacterial cell death. Its broad-spectrum activity encompasses both Gram-negative and some Gram-positive organisms.
Efficacy Against Bacterial Strains
Amikacin is particularly effective against:
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
- Gram-positive bacteria : Staphylococcus aureus, though it is less effective against enterococci.
Table 1: Minimum Inhibitory Concentrations (MIC) of Amikacin Against Various Bacteria
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 8-32 |
Klebsiella pneumoniae | 16-64 |
Pseudomonas aeruginosa | 16-128 |
Staphylococcus aureus | 4-16 |
Research Findings
Recent studies have highlighted the synergistic effects of amikacin when combined with other compounds. For instance, a study examined the combination of amikacin with rutin hydrate against various bacterial strains. The results indicated that:
- The combination was significantly more effective against Gram-negative bacteria, showing four instances of synergy and two additive interactions.
- For Gram-positive strains, the effects were less pronounced, with some showing indifferent responses to the combination treatment .
Case Studies
- Antibacterial Porous Systems : A study investigated porous matrices based on polylactic acid loaded with amikacin for controlled release in wound healing applications. The matrices demonstrated effective antibacterial properties against several strains, including Staphylococcus aureus and Klebsiella pneumoniae. The drug release profile indicated sustained release over 60 days, enhancing its therapeutic potential in clinical settings .
- Clinical Applications : Amikacin is frequently utilized in treating severe infections such as sepsis and intra-abdominal infections. Its role in managing multidrug-resistant organisms has been critical in hospital settings, particularly for patients with compromised immune systems .
Properties
IUPAC Name |
4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSOZYYWEZJFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.